molecular formula C10H11ClN2O2 B1598219 N,N'-(2-Chloro-1,4-phenylene)bisacetamide CAS No. 50610-32-7

N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Cat. No.: B1598219
CAS No.: 50610-32-7
M. Wt: 226.66 g/mol
InChI Key: WGHROLNIFFZEQJ-UHFFFAOYSA-N
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Description

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N,N’-(2-Chloro-1,4-phenylene)diacetamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates. This interaction can modulate the activity of these enzymes, thereby affecting various biochemical pathways. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can bind to certain proteins, altering their conformation and function .

Cellular Effects

N,N’-(2-Chloro-1,4-phenylene)diacetamide has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, N,N’-(2-Chloro-1,4-phenylene)diacetamide can impact cell growth and survival. Furthermore, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N’-(2-Chloro-1,4-phenylene)diacetamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit acetyltransferases by binding to their active sites, preventing the transfer of acetyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can interact with DNA-binding proteins, affecting their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to N,N’-(2-Chloro-1,4-phenylene)diacetamide can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical pathways and cellular processes .

Metabolic Pathways

N,N’-(2-Chloro-1,4-phenylene)diacetamide is involved in various metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, influencing the acetylation status of proteins and other biomolecules. This interaction can affect metabolic flux and the levels of specific metabolites. Additionally, the compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy balance .

Transport and Distribution

Within cells and tissues, N,N’-(2-Chloro-1,4-phenylene)diacetamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For example, the compound can bind to transporters in the cell membrane, allowing it to enter the cell and reach its target sites .

Subcellular Localization

N,N’-(2-Chloro-1,4-phenylene)diacetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .

Properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHROLNIFFZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198661
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50610-32-7
Record name N,N′-(2-Chloro-1,4-phenylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50610-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(2-chloro-1,4-phenylene)bisacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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